molecular formula C13H25N3 B4949239 1-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine

1-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine

Cat. No. B4949239
M. Wt: 223.36 g/mol
InChI Key: GQFUNGCFNFJULQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine, also known as TMP or TMT-55, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. It has been found to increase the release of these neurotransmitters, leading to increased activity in the brain.
Biochemical and Physiological Effects:
1-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine has been found to exhibit a range of biochemical and physiological effects, including its ability to modulate the activity of various neurotransmitter systems in the brain. It has been found to increase the release of dopamine, serotonin, and norepinephrine, leading to increased activity in the brain. It has also been found to exhibit antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine in lab experiments is its ability to modulate the activity of various neurotransmitter systems in the brain. This makes it a useful tool for investigating the role of these systems in various neurological and psychiatric disorders. However, one of the limitations of using 1-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine in lab experiments is its potential for toxicity. Careful dosing and monitoring is required to ensure the safety of experimental subjects.

Future Directions

There are a number of future directions for research on 1-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine. One area of interest is its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a treatment for substance abuse disorders, such as addiction to cocaine or nicotine. Further research is also needed to fully understand the mechanism of action of 1-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine and its potential for toxicity.

Synthesis Methods

The synthesis of 1-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with 1,2,3,6-tetrahydropyridine in the presence of sodium borohydride. This reaction yields 1-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine as the final product. The purity of the compound can be improved through recrystallization from ethanol.

Scientific Research Applications

1-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine has been widely studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including its ability to modulate the activity of various neurotransmitter systems in the brain. This has led to its investigation as a potential treatment for a range of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.

properties

IUPAC Name

1-(2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3/c1-12(2)9-11(10-13(3,4)15-12)16-7-5-14-6-8-16/h9,14-15H,5-8,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFUNGCFNFJULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(N1)(C)C)N2CCNCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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